molecular formula C12H10FN3O2 B14540032 N-(2-Fluorophenyl)-6-methyl-3-nitropyridin-2-amine CAS No. 61963-85-7

N-(2-Fluorophenyl)-6-methyl-3-nitropyridin-2-amine

Cat. No.: B14540032
CAS No.: 61963-85-7
M. Wt: 247.22 g/mol
InChI Key: PGIHHUIYBIIFEL-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-6-methyl-3-nitropyridin-2-amine: is a heterocyclic compound that features a pyridine ring substituted with a nitro group, a methyl group, and an amine group bonded to a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorophenyl)-6-methyl-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the nitration of 6-methylpyridin-2-amine followed by the introduction of the fluorophenyl group through nucleophilic substitution. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydride for nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(2-Fluorophenyl)-6-methyl-3-nitropyridin-2-amine can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases.

Major Products:

    Reduction: Formation of N-(2-Fluorophenyl)-6-methyl-3-aminopyridin-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-Fluorophenyl)-6-methyl-3-nitropyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of new heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery.

Medicine: The compound and its derivatives are explored for their potential as therapeutic agents. The presence of the fluorophenyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-6-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.

Comparison with Similar Compounds

  • N-(2-Fluorophenyl)-6-methyl-3-aminopyridin-2-amine
  • N-(2-Fluorophenyl)-6-methyl-3-nitropyridin-2-ol
  • N-(2-Fluorophenyl)-6-methyl-3-nitropyridin-2-thiol

Uniqueness: N-(2-Fluorophenyl)-6-methyl-3-nitropyridin-2-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioavailability, while the nitro group provides a site for further chemical modifications.

Properties

CAS No.

61963-85-7

Molecular Formula

C12H10FN3O2

Molecular Weight

247.22 g/mol

IUPAC Name

N-(2-fluorophenyl)-6-methyl-3-nitropyridin-2-amine

InChI

InChI=1S/C12H10FN3O2/c1-8-6-7-11(16(17)18)12(14-8)15-10-5-3-2-4-9(10)13/h2-7H,1H3,(H,14,15)

InChI Key

PGIHHUIYBIIFEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC=CC=C2F

Origin of Product

United States

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